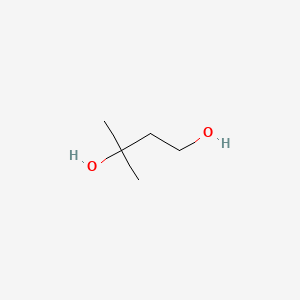

3-Methyl-1,3-butanediol

Descripción general

Descripción

3-Methyl-1,3-butanediol (C₅H₁₂O₂, molecular weight: 104.15 g/mol), also known as isopentyldiol (IPDO), is a branched-chain alkanediol with applications in cosmetics, polymers, and chemical synthesis. Industrially, it is synthesized via the Prins condensation-hydrolysis of isobutene and formaldehyde (HCHO) using cerium oxide (CeO₂) catalysts in water . Key steps include:

Prins condensation: Formation of 4,4-dimethyl-1,3-dioxane.

Hydrolysis: Conversion to this compound under mild aqueous conditions (100–150°C) .

CeO₂ catalysts with rod-like morphology and (110) crystal planes exhibit superior performance due to high Lewis acidity and oxygen vacancy concentrations, achieving 95% HCHO conversion and 84–91% selectivity for this compound at 150°C .

Métodos De Preparación

Aldol Condensation and Hydrogenation Route

This is the most detailed and industrially relevant method for preparing 3-methyl-1,3-butanediol, adapted from processes used for 1,3-butanediol with modifications to introduce the methyl group.

Step A: Aldol Condensation

- Acetaldehyde is reacted in an aqueous medium under alkaline catalysis to form 3-hydroxybutyraldehyde.

- A supported solid alkaline catalyst (e.g., ion exchange resin with tetrabutylammonium bromide as active component) is used in a fixed bed reactor.

- Reaction conditions: temperature 15–25 °C, pH 11–13, residence time 4–6 minutes.

- The process avoids traditional liquid base catalysts, reducing waste and side reactions.

Step B: Continuous Hydrogenation

- The 3-hydroxybutyraldehyde intermediate undergoes continuous hydrogenation in a fixed bed reactor.

- Catalyst: supported nickel catalyst (e.g., Raney nickel on Al2O3).

- Conditions: temperature 100–120 °C, pressure 3000–4000 kPa, reaction time 30–60 minutes.

- This step converts the aldehyde to the diol, yielding this compound with high purity and yield (>80%).

-

- Fixed bed reactors improve control and reduce waste.

- The process eliminates the need for quenching, neutralization, and desalting steps.

- The product is colorless, tasteless, and suitable for high-end applications such as cosmetics.

Distillation Purification with Water/Steam Supply

After synthesis, this compound often contains odorous impurities. A patented distillation purification method addresses this:

- The crude mixture of this compound and water is continuously fed from the top of a distillation column.

- Water and/or steam is continuously supplied from the middle stage of the column.

- The process parameters are optimized to remove odor-causing components by distillation at reduced pressure (2–40 kPa or 15–300 Torr).

- The mass ratio of this compound to water during feed is maintained between 3:1 and 1:10.

- Water supplied from the middle stage helps strip odorous substances, which are distilled off from the top, while purified this compound is collected as bottoms.

- This method yields a high-quality, low-odor product suitable for cosmetic use.

| Parameter | Condition/Value |

|---|---|

| Distillation pressure | 2–40 kPa (15–300 Torr) |

| Feed location (this compound + water) | Top of distillation column |

| Water/steam supply location | Middle stage of distillation column |

| Mass ratio (this compound : water) | 3:1 to 1:10 |

| Odor removal efficiency | Very high, suitable for cosmetics |

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1,3-butanediol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of this compound can produce carboxylic acids and aldehydes.

Reduction: Reduction can yield various alcohols and hydrocarbons.

Substitution: Substitution reactions can produce halogenated compounds and ethers.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

3-Methyl-1,3-butanediol is a colorless liquid with a sweet odor and is classified as a diol. Its production methods have been refined to ensure high purity and low odor, making it suitable for sensitive applications such as cosmetics. A notable method involves distillation purification processes that minimize odor components while maximizing yield .

Pharmaceutical Applications

- Metabolic Studies : Research indicates that this compound can influence metabolic pathways. It is metabolized into β-hydroxybutyrate, a significant ketone body involved in energy metabolism . This property has made it a subject of interest in studies related to metabolic disorders and weight management.

- Toxicology and Safety : Toxicological assessments have shown that this compound exhibits low acute toxicity levels. In animal studies, it demonstrated no mortality or systemic toxicity at high doses (LD50 >5000 mg/kg) . Such findings support its safety for use in pharmaceutical formulations.

Cosmetic Applications

Due to its low odor and high purity, this compound is increasingly utilized in cosmetic products. Its properties allow for effective formulation as a solvent or humectant in creams and lotions. Research has shown that formulations containing this compound can enhance skin hydration without causing irritation .

Industrial Applications

- Solvent Properties : this compound serves as an effective solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances. This versatility makes it valuable in the production of paints, coatings, and adhesives.

- Chemical Intermediate : It acts as an intermediate in the synthesis of other chemicals, including plasticizers and surfactants. Its role in chemical manufacturing is critical for developing products with enhanced performance characteristics.

Case Study 1: Cosmetic Formulation

A study focused on the incorporation of this compound into a hydrating facial cream demonstrated significant improvements in skin moisture retention over a four-week period compared to control formulations lacking the compound. Participants reported enhanced skin texture and reduced dryness without adverse effects .

Case Study 2: Metabolic Research

In metabolic research involving rodents, administration of this compound resulted in increased levels of β-hydroxybutyrate, suggesting its potential as a therapeutic agent for conditions like obesity and diabetes. The study highlighted alterations in body composition metrics among treated subjects .

Mecanismo De Acción

The mechanism of action of 3-Methyl-1,3-butanediol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. It can also participate in the formation of hydrogen bonds and other non-covalent interactions, influencing the structure and function of biological molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Diols

Key Compounds for Comparison

1,3-Butanediol (C₄H₁₀O₂, 90.12 g/mol)

2-Methyl-1,3-propanediol (MPO) (C₄H₁₀O₂, 90.12 g/mol)

2-Ethyl-1,3-propanediol (2-E-1,3-PDO) (C₅H₁₂O₂, 104.15 g/mol)

1,4-Pentanediol (1,4-PTD) (C₅H₁₂O₂, 104.15 g/mol)

Structural and Functional Differences

- Branching vs. Linearity : 3-Methyl-1,3-butanediol’s branched structure enhances steric hindrance, reducing reactivity in hydrolysis compared to linear 1,3-butanediol .

- Catalyst Specificity : CeO₂’s oxygen vacancies and Lewis acid sites are critical for this compound synthesis but irrelevant for MPO or 2-E-1,3-PDO, which lack established catalytic routes .

- Biocompatibility: this compound is non-phytotoxic and safe for cosmetic use (WGK 1 safety rating) , whereas meso-2,3-butanediol (a stereoisomer) exhibits phytotoxicity in plants .

Thermodynamic and Kinetic Properties

- Reaction Efficiency: CeO₂ catalysts for this compound achieve a high turnover number (TON = 260), surpassing typical oxide catalysts (TON < 100) .

- Energy Requirements : Biosynthetic routes for branched diols like IPDO are energy-intensive due to ATP/NAD(P)H demands, unlike CeO₂-mediated chemical synthesis .

- Byproduct Formation : this compound synthesis minimizes dehydration byproducts (e.g., isoprene) under aqueous conditions (<150°C), whereas 1,3-butanediol dehydration requires ≥300°C .

Research Findings and Industrial Relevance

- Catalyst Optimization : CeO₂-rod’s (110) planes enhance oxygen vacancy density (A₅₉₅/A₄₆₂ Raman ratio = 0.67), correlating with 32% FA conversion at 100°C vs. 1% for CeO₂-octahedron .

- Market Viability : this compound is commercially available (TCI America: $63–$215 per 25 mL) , while 1,3-butanediol is cheaper but less specialized .

- Emerging Applications : IPDO derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide show promise in metal-catalyzed C–H bond functionalization .

Actividad Biológica

3-Methyl-1,3-butanediol (3M1,3BD) is a diol compound with significant biological activity and potential applications in various fields, including pharmaceuticals and cosmetics. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 104.15 g/mol

- CAS Number : 565-60-2

Metabolic Effects

-

Ketone Body Production :

3M1,3BD is a precursor to β-hydroxybutyrate (β-OHB), a ketone body that plays a crucial role in energy metabolism. Studies have shown that administration of 1,3-butanediol (a related compound) increases plasma β-OHB levels, which can lead to metabolic changes beneficial for conditions like obesity and diabetes . -

Antioxidant Properties :

Research indicates that 3M1,3BD exhibits antioxidant effects by enhancing the body’s redox homeostasis. In animal studies, it has been shown to lower reactive oxygen species (ROS) levels and improve antioxidant enzyme activity .

Cardiovascular Effects

-

Hypertension Management :

In animal models, 1,3-butanediol has been observed to lower blood pressure and renal injury markers. This suggests potential therapeutic applications for chronic kidney disease (CKD) management . -

Inflammation Reduction :

The compound has been linked to increased levels of anti-inflammatory cytokines, which may contribute to its protective cardiovascular effects .

Study on Hypertension and Renal Injury

A study involving female rats demonstrated that treatment with 1,3-butanediol led to:

- A significant decrease in systolic blood pressure after nine weeks.

- Reduced proteinuria and plasma creatinine levels.

- Enhanced renal anti-inflammatory markers such as interleukin-10 .

| Parameter | Control Group | 1,3-Butanediol Group |

|---|---|---|

| Systolic Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4 |

| Proteinuria (mg/dL) | 25 ± 2 | 15 ± 2 |

| Plasma Creatinine (mg/dL) | 1.5 ± 0.2 | 1.0 ± 0.1 |

Antioxidant Capacity Study

In another study focusing on the antioxidant properties of 1,3-butanediol:

- Rats treated with the compound showed enhanced tissue antioxidant capacity after both short-term (3 hours) and long-term (14 days) administration.

- Key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were significantly upregulated .

| Time Point | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|

| Control | 10 ± 1 | 5 ± 0.5 |

| 3 Hours | 22 ± 2 | 12 ± 1 |

| 14 Days | 18 ± 2 | 10 ± 0.5 |

The biological activities of 3M1,3BD are mediated through several mechanisms:

- Metabolic Pathways : It enhances the production of ketone bodies which can serve as an alternative energy source during metabolic stress.

- Anti-inflammatory Response : By modulating cytokine levels, it helps reduce inflammation and oxidative stress in tissues.

- Endothelial Function Improvement : Its effects on blood pressure suggest a role in improving endothelial function and vascular health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 3-methyl-1,3-butanediol in complex biological or chemical matrices?

Methodological Answer:

- HPLC-MS with C18 Columns : Use reversed-phase HPLC-MS with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) for separation. Detection via electrospray ionization (ESI) in negative ion mode improves sensitivity. This method effectively distinguishes this compound from co-eluting compounds in plant-derived products like noni juice .

- TLC as a Preliminary Screen : Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) can serve as a rapid qualitative check. Compare Rf values against authenticated standards .

Q. What synthetic pathways are documented for this compound production?

Methodological Answer:

- Dehydration of Isobutylene Derivatives : Catalytic dehydration of this compound to isoprene has been studied using Yb₂O₃ or Ag-modified silica-alumina catalysts. Reaction conditions (e.g., 300–400°C, vapor-phase) and catalyst loading significantly influence yield and selectivity .

- Fermentation Byproducts : The compound may arise during microbial fermentation of sugars or methane, though this pathway requires metabolic engineering to optimize carbon flux toward diol synthesis .

Q. How can researchers validate the purity of this compound in laboratory settings?

Methodological Answer:

- GC-MS with Derivatization : Derivatize the diol using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Analyze via gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column and compare retention indices to standards .

- ¹H NMR for Structural Confirmation : Characterize the compound’s proton environment (e.g., δ 1.2 ppm for methyl groups, δ 3.6 ppm for hydroxyl-bearing carbons) to confirm structural integrity .

Advanced Research Questions

Q. What kinetic models explain the dimerization or decomposition of this compound under varying temperatures?

Methodological Answer:

- Arrhenius Analysis of Rate Constants : Use flow NMR to monitor dimerization kinetics in acetonitrile at controlled temperatures (e.g., 24.6–44.9°C). Plot ln(k) vs. 1/T to calculate activation energy (Ea) and pre-exponential factors (A). For example, Ea values for 3-methyl-1,2-xylylene dimerization range from 60–85 kJ/mol depending on substituents .

- Competing Pathways : Investigate side reactions (e.g., dehydration to isoprene vs. oligomerization) using in-situ IR spectroscopy to track intermediate species .

Q. How do metabolic pathways involving this compound differ between microbial and mammalian systems?

Methodological Answer:

- Microbial Catabolism : In Methylomicrobium alcaliphilum, this compound may enter the TCA cycle via β-oxidation. Use ¹³C isotopic tracing and metabolomics to map carbon flux .

- Mammalian Metabolism : In humans, the compound is metabolized nonspecifically via hepatic dehydrogenases, producing ketone bodies. Compare urinary excretion profiles using LC-MS/MS in controlled dietary studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound dehydration?

Methodological Answer:

-

Surface Acidity vs. Pore Structure : Compare Yb₂O₃ (high Lewis acidity, 80% isoprene yield at 350°C) to Ag/SiO₂-Al₂O₃ (Bronsted acid sites, 65% yield). Use NH₃-TPD and BET analysis to correlate catalyst properties with performance .

-

Table: Catalyst Performance Comparison

Catalyst Temp (°C) Yield (%) Selectivity (%) Reference Yb₂O₃ 350 80 92 Ag/SiO₂-Al₂O₃ 300 65 85

Q. What experimental approaches elucidate the role of this compound as a biomarker in noni juice authenticity?

Methodological Answer:

- Comparative Metabolomics : Analyze this compound levels in fermented vs. unfermented noni juices using HPLC-MS. Its absence in capsules suggests fermentation-derived origin, possibly from 3-methyl-3-buten-1-ol degradation .

- Stability Studies : Incubate the compound under simulated storage conditions (pH 3–5, 25–40°C) and quantify degradation products (e.g., isoprene) via headspace GC-MS .

Q. Data Contradiction Analysis

Q. Why does this compound appear inconsistently across noni-derived products?

Methodological Answer:

- Manufacturing Process Variability : Traditional fermentation methods (e.g., Tahitian Noni Juice) produce the compound via enzymatic cleavage of glycosides, while heat-treated or purified products lack it. Validate via comparative LC-MS profiling of commercial batches .

- Additive Interference : Some juices contain sorbic acid (E200), which may suppress diol formation during storage. Conduct spiking experiments to assess inhibitory effects .

Propiedades

IUPAC Name |

3-methylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCZYUVICHKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075395 | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-33-4 | |

| Record name | 3-Methyl-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19NOL5474Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.